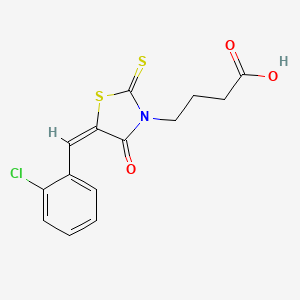
(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of organic compound known as a thiazolidine, which is a heterocyclic compound that includes a five-membered ring made up of sulfur, nitrogen, and three carbon atoms . The presence of the 2-chlorobenzylidene group suggests that it might have some interesting chemical properties, but without more specific information, it’s difficult to say more .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolidine core with a 2-chlorobenzylidene group attached. The exact structure, including the positions of the various groups and the overall 3D conformation, would need to be determined experimentally .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally. Based on its structure, we might expect it to have properties similar to other thiazolidine derivatives .科学的研究の応用
Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinones, including compounds with similar structural features to "(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid", have been extensively studied for their wide range of pharmacological activities. These compounds are a significant class of heterocyclic compounds that exhibit various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. The versatility of thiazolidinones in drug synthesis is attributed to their ability to act as a scaffold for synthesizing a multitude of derivatives, each with potential therapeutic applications. The thiazolidinone core structure serves as a foundation for chemical modifications, enabling the design of targeted molecules with enhanced biological activities and minimized adverse effects (Pandey, Singh, Sharma, & Kumar, 2011).
Synthetic Approaches and Biological Potential
The synthetic versatility of thiazolidinones and their derivatives, such as 4-thiazolidinones, has garnered attention for their potential in addressing various diseases. These compounds have been the focus of numerous studies aimed at developing new synthetic methodologies, including green chemistry approaches, to obtain these biologically active molecules. The interest in thiazolidinones stems from their significant pharmacological importance and presence in commercial pharmaceuticals, indicating a promising future in medicinal chemistry for treating diverse diseases (Santos, Junior, & Silva, 2018).
Environmental and Industrial Applications
In addition to medicinal chemistry, compounds with similar structures to thiazolidinones have been investigated for their environmental and industrial applications. For instance, the treatment of wastewater from the pesticide industry, which involves the removal of toxic pollutants, has been studied. The research indicates that biological processes and granular activated carbon can effectively remove these contaminants, demonstrating the broader applications of related chemical compounds in environmental management (Goodwin, Carra, Campo, & Soares, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVSGRBWTYETN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)
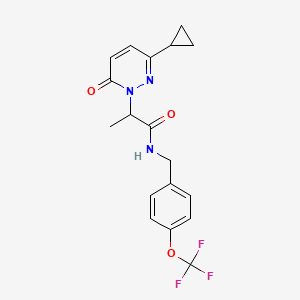
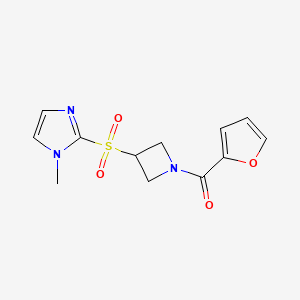
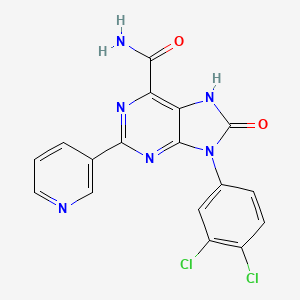
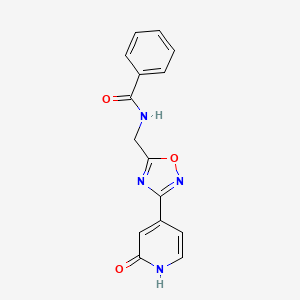
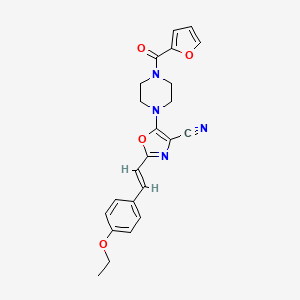
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

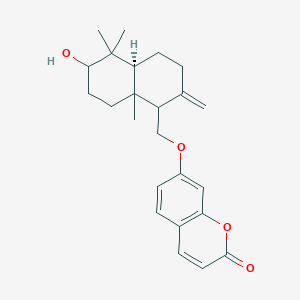
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)
![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)
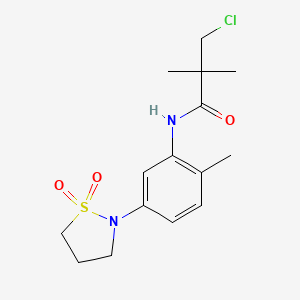
![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)